N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromene derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique combination of a chromene core, a methoxybenzyl group, and a dioxidotetrahydrothiophene moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using suitable benzyl halides and nucleophiles.
Incorporation of the Dioxidotetrahydrothiophene Moiety: The dioxidotetrahydrothiophene moiety can be incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxidotetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups in the chromene core, resulting in the formation of alcohols.
Substitution: The methoxybenzyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromene core, such as coumarins, which are known for their anticoagulant and antimicrobial properties.
Benzyl Derivatives: Compounds with methoxybenzyl groups, which are studied for their pharmacological activities.
Thiophene Derivatives: Compounds containing thiophene or dioxidotetrahydrothiophene moieties, which are explored for their electronic and biological properties.
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H21NO6S/c1-28-18-7-4-5-15(11-18)13-23(17-9-10-30(26,27)14-17)21(24)19-12-16-6-2-3-8-20(16)29-22(19)25/h2-8,11-12,17H,9-10,13-14H2,1H3 |
InChI Key |
PZWLHOJVJVWZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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